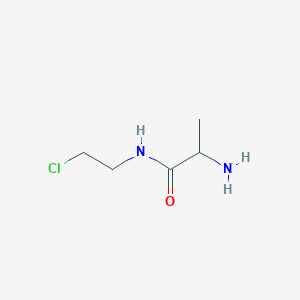
Propanamide, 2-amino-N-(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-amino-N-(2-chloroethyl)-: is an organic compound with the molecular formula C5H11ClN2O It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-chloroethyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-amino-N-(2-chloroethyl)- typically involves the reaction of 2-chloroethylamine with propanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of Propanamide, 2-amino-N-(2-chloroethyl)- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Propanamide, 2-amino-N-(2-chloroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions, altering the compound’s chemical properties.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed, with the reaction temperature adjusted to optimize the hydrolysis rate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted propanamides, while hydrolysis results in the formation of propionic acid and corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanamide, 2-amino-N-(2-chloroethyl)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a precursor for the development of pharmaceuticals or as a tool for studying biochemical pathways.
Industry: In industrial applications, Propanamide, 2-amino-N-(2-chloroethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of Propanamide, 2-amino-N-(2-chloroethyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to modifications in their structure and function. This reactivity is harnessed in various applications, such as the development of targeted therapies or chemical probes.
Vergleich Mit ähnlichen Verbindungen
Propanamide: The parent compound, which lacks the amino and chloroethyl substitutions.
2-Chloroethylamine: A related compound with similar reactivity due to the presence of the chloroethyl group.
N-(2-Chloroethyl)acetamide: Another derivative with a similar structure but different substituents.
Uniqueness: Propanamide, 2-amino-N-(2-chloroethyl)- is unique due to the combination of the amino and chloroethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H11ClN2O |
|---|---|
Molekulargewicht |
150.61 g/mol |
IUPAC-Name |
2-amino-N-(2-chloroethyl)propanamide |
InChI |
InChI=1S/C5H11ClN2O/c1-4(7)5(9)8-3-2-6/h4H,2-3,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
TVHVPGCACWTSSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


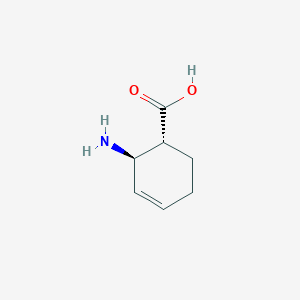
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)
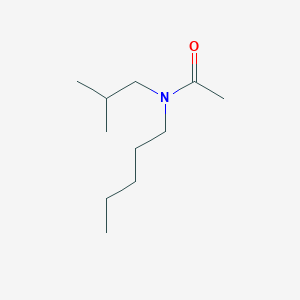
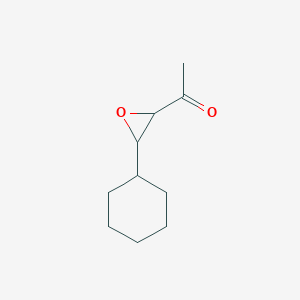
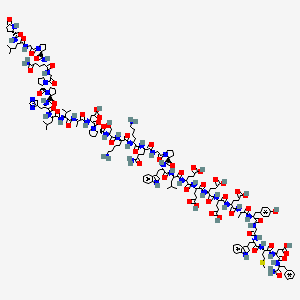
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)

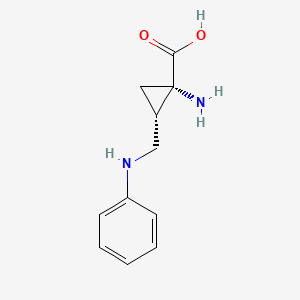
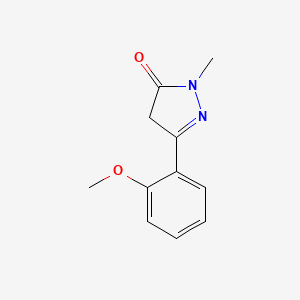
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
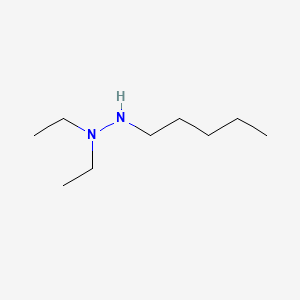
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
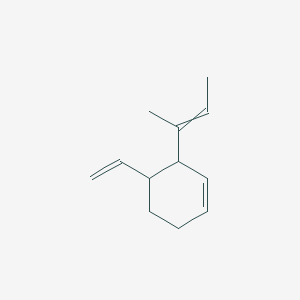
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
